molecular formula C18H13ClN2O4 B11624057 (5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one

(5Z)-5-{4-[(2-chlorobenzyl)oxy]benzylidene}-2,6-dihydroxypyrimidin-4(5H)-one

Cat. No.: B11624057
M. Wt: 356.8 g/mol
InChI Key: OGGWHCWAOKMSRN-UHFFFAOYSA-N
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Description

  • Preparation Methods

  • Chemical Reactions Analysis

    • Reactivity : The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common Reagents and Conditions : Specific reagents and conditions would vary based on the desired transformation. For example:
      • Oxidation : Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) may be used.
      • Reduction : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) could be employed.
      • Substitution : Nucleophilic substitution reactions may involve alkyl halides or other leaving groups.
    • Major Products : The specific products formed during these reactions would depend on the reaction conditions and substituents present.
  • Scientific Research Applications

    • Chemistry : Researchers study this compound’s reactivity, stability, and potential applications in organic synthesis.
    • Biology and Medicine : Investigations explore its biological activity, potential as a drug candidate, and interactions with biological targets.
    • Industry : Although not widely used industrially, its unique structure may inspire novel materials or pharmaceuticals.
  • Mechanism of Action

    • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or other cellular components.
    • Further research is needed to elucidate the precise pathways involved.
  • Comparison with Similar Compounds

    • Unfortunately, I couldn’t find direct information on similar compounds. its unique structure—combining a pyrimidine core with a benzylidene moiety—sets it apart.

    Remember that this compound’s applications and properties are still an active area of research, and new findings may emerge

    Properties

    Molecular Formula

    C18H13ClN2O4

    Molecular Weight

    356.8 g/mol

    IUPAC Name

    5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione

    InChI

    InChI=1S/C18H13ClN2O4/c19-15-4-2-1-3-12(15)10-25-13-7-5-11(6-8-13)9-14-16(22)20-18(24)21-17(14)23/h1-9H,10H2,(H2,20,21,22,23,24)

    InChI Key

    OGGWHCWAOKMSRN-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O)Cl

    Origin of Product

    United States

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